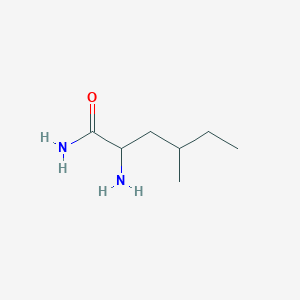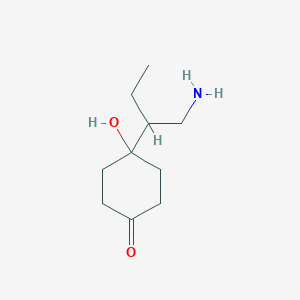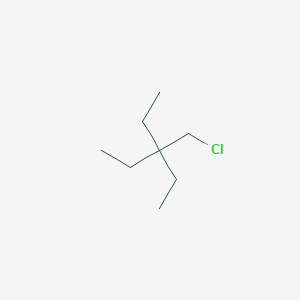
Ethyl 2-(carbamothioylmethyl)-1,3-thiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(carbamothioylmethyl)-1,3-thiazole-4-carboxylate is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(carbamothioylmethyl)-1,3-thiazole-4-carboxylate typically involves the condensation of a thiazole derivative with an appropriate carbamothioylmethyl precursor. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require a base such as sodium ethoxide and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(carbamothioylmethyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to simplify the molecule or alter its reactivity.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles such as amines can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(carbamothioylmethyl)-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism by which ethyl 2-(carbamothioylmethyl)-1,3-thiazole-4-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene derivatives: These compounds also contain a sulfur atom in a five-membered ring and share similar chemical properties.
Thiazole derivatives: Compounds like 2-aminothiazole and 4-methylthiazole are structurally related and exhibit comparable reactivity.
Uniqueness
Ethyl 2-(carbamothioylmethyl)-1,3-thiazole-4-carboxylate is unique due to the presence of both carbamothioyl and ester functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and specific interactions not commonly observed in simpler thiazole or thiophene derivatives.
Eigenschaften
Molekularformel |
C8H10N2O2S2 |
|---|---|
Molekulargewicht |
230.3 g/mol |
IUPAC-Name |
ethyl 2-(2-amino-2-sulfanylideneethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C8H10N2O2S2/c1-2-12-8(11)5-4-14-7(10-5)3-6(9)13/h4H,2-3H2,1H3,(H2,9,13) |
InChI-Schlüssel |
LOYDSXHILZRQOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CSC(=N1)CC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![({[3-(Chloromethyl)-3-methylhexyl]oxy}methyl)benzene](/img/structure/B13170620.png)








![Methyl 3-{[(3-methylphenyl)methyl]amino}propanoate](/img/structure/B13170687.png)


